molecular formula C6H7NO3 B6608638 (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2866254-36-4

(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6608638
CAS No.: 2866254-36-4
M. Wt: 141.12 g/mol
InChI Key: QCFUKSXIOSVSSD-CVYQJGLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-2-Oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2866254-36-4) is a rigid, bicyclic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure features a fused cyclopropane-pyrrolidine scaffold, which imposes distinct spatial constraints that are valuable for influencing the physicochemical properties and biological interactions of molecules . This compound serves as a key synthetic intermediate and building block for constructing more complex molecular architectures . The 3-azabicyclo[3.1.0]hexane framework is a privileged structure found in various pharmaceuticals and is investigated as a potential antagonist of morphine-induced antinociception and as an opioid receptor antagonist . Recent studies on similar derivatives indicate promising antimicrobial activity , showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli , with a mechanism believed to involve interference with bacterial cell wall synthesis . Furthermore, its rigid backbone makes it an excellent candidate for conformational restriction in peptide-based drug discovery and for applications in polymer chemistry to enhance material properties . The synthesis of this chiral building block can be achieved through multiple pathways. One reliable method involves a 1,3-dipolar cycloaddition reaction, which proceeds with high diastereofacial selectivity to construct the core 3-azabicyclo[3.1.0]hexane framework . An alternative, well-established synthetic route proceeds via the chlorination of 3-azabicyclo[3.1.0]hexane, followed by cyanation and subsequent acidic hydrolysis of the nitrile group to afford the target carboxylic acid in good overall yield . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-6(5(9)10)1-3(6)2-7-4/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUKSXIOSVSSD-CVYQJGLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(C(=O)NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Elimination

3-Azabicyclo[3.1.0]hexane is treated with N-chlorosuccinimide (NCS) in diethyl ether to form N-chloro-3-azabicyclo[3.1.0]hexane. Subsequent reaction with a strong base (e.g., KOH or NaOH) in ethanol induces β-elimination, generating 3-azabicyclo[3.1.0]hex-2-ene. This intermediate is highly reactive due to its strained bicyclic structure.

Cyanation and Hydrolysis

The enamine intermediate reacts with hydrogen cyanide (HCN) to yield trans-2-cyano-3-azabicyclo[3.1.0]hexane. Acidic hydrolysis (6N HCl, 100°C) converts the nitrile group to a carboxylic acid, affording the target compound in 61.2% overall yield. The stereochemistry of the final product is dictated by the trans configuration of the cyano intermediate, which remains intact during hydrolysis.

Key Data:

StepReagents/ConditionsYieldStereochemical Outcome
ChlorinationNCS, diethyl ether, 20–25°C65%Retained configuration
CyanationHCN, ethanol, 5–30°C70%Trans selectivity
Hydrolysis6N HCl, 100°C, 3 hours90%Preservation of trans

Gold-Catalyzed Oxidative Cyclopropanation

A modern alternative employs gold(I) catalysis to construct the bicyclic core directly from N-allylynamides, as reported by Organic Letters. This method leverages the electrophilic π-activation of alkynes by gold complexes to enable cyclopropanation.

Reaction Mechanism

The IMesAuCl/AgBF₄ catalytic system activates the ynamide, promoting a 6-endo-dig cyclization to form a vinyl gold carbene intermediate. Oxidative trapping with pyridine N-oxide generates the bicyclo[3.1.0]hexan-2-one framework. While the original study focuses on 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, post-functionalization (e.g., oxidation of a methyl group to a carboxylic acid) could adapt this route to synthesize the target compound.

Stereochemical Considerations

The gold-catalyzed method exhibits excellent diastereoselectivity due to the rigid transition state during cyclopropanation. However, introducing the carboxylic acid moiety requires additional steps, potentially impacting overall yield.

Key Data:

ParameterDetails
CatalystIMesAuCl/AgBF₄ (5 mol%)
OxidantPyridine N-oxide
TemperatureRoom temperature
Yield (bicyclic core)72–89%
Diastereoselectivity>20:1 dr

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis.

Case Study: Synthesis of Antimicrobial Agents

A research team synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against clinical isolates. The results demonstrated that certain modifications enhanced efficacy by increasing membrane permeability and binding affinity to bacterial targets.

Building Blocks in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical development.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Amide FormationAmine + Acid Chloride85
EsterificationAlcohol + Acid90
CyclizationNucleophile + Electrophile75

Polymer Chemistry

The bicyclic structure of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.

Case Study: Polymer Blends

A study investigated the incorporation of this compound into poly(lactic acid) (PLA) blends. The results indicated an increase in tensile strength and elongation at break compared to pure PLA, suggesting potential applications in biodegradable materials.

Mechanism of Action

The mechanism by which (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Position and Type of Functional Groups

  • (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid (CAS 33294-81-4):

    • Lacks the oxo group at position 2 but retains the carboxylic acid at position 2.
    • Molecular weight: 127.14 g/mol; pKa: 2.38 (predicted).
    • Used in studies of metabotropic glutamate receptor agonists (e.g., LY354740), highlighting its role in central nervous system (CNS) drug development .
  • (1S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (Ref: 10-F610476):

    • Features a Boc-protected amine at position 3 and a carboxylic acid at position 1.
    • Molecular weight: 227.26 g/mol.
    • Serves as an intermediate in peptide synthesis, offering improved stability during coupling reactions .
  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride (CAS 214193-13-2):

    • Replaces the carboxylic acid with a carboxamide group.
    • Molecular weight: 127.14 g/mol.
    • Key intermediate in the synthesis of saxagliptin, an antidiabetic drug .

Ring Modifications

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid :

    • Incorporates methyl groups at the 6-position, enhancing lipophilicity and altering ring strain.
    • Demonstrated utility in dipeptide synthesis to modulate bioavailability .
  • (1S,5r)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 1401464-07-0):

    • Positions the carboxylic acid at the 6-position and includes a bulky tert-butyloxycarbonyl group.
    • Molecular weight: 227.26 g/mol.
    • Highlights the impact of substituent placement on solubility and metabolic stability .

Stereochemical Variations

Compound Name Stereochemistry Key Functional Groups Molecular Weight (g/mol) Notable Applications
(1S,5S)-2-Oxo-3-azabicyclo[...] acid (1S,5S) COOH (C1), Oxo (C2) 141.14 Conformational studies
(1R,2S,5S)-3-Azabicyclo[...] acid (1R,2S,5S) COOH (C2) 127.14 CNS drug intermediates
(1S,3S,5S)-2-Azabicyclo[...] carboxamide (1S,3S,5S) CONH2 (C3) 127.14 Saxagliptin synthesis
(1R,5R)-rel-2-Azabicyclo[...] acid (1R,5R) COOH (C1) 127.14 Structural analogs in screening

Biological Activity

(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The molecular formula is C6H9NO3C_6H_9NO_3, and its IUPAC name is this compound.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, particularly coronaviruses. In vitro assays demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition of viral replication.

Table 1: Antiviral Activity Summary

CompoundVirus TypeEC50 (nM)Mechanism of Action
Compound ASARS-CoV-232.6Inhibition of main protease (Mpro)
Compound BMERS-CoV351Protease inhibition
Compound CHCoV-229E620Inhibition of viral replication

2. Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. It shows promise as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative diseases.

Case Study: mGluR Modulation
A study conducted on the effects of azabicyclo compounds on mGluR2 revealed that these compounds could enhance receptor activity, potentially offering therapeutic avenues for conditions like schizophrenia and anxiety disorders.

3. Antimicrobial Properties

In addition to antiviral activity, this compound has exhibited antimicrobial properties against several bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • Protease Inhibition : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
  • Receptor Modulation : It modulates neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and what key reagents are involved?

  • Methodology : The compound is synthesized via multi-step pathways involving amide coupling and cyclization. For example, in saxagliptin synthesis, condensation of intermediates using EDC·HCl and HOBt facilitates amide bond formation, followed by dehydration with trifluoroacetic anhydride (TFAA) and pyridine . Deprotection under basic conditions (NaOH/K₂CO₃) and final acid treatment yields the target molecule. Catalytic hydrogenation (e.g., 10% Pd/C) and chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane) are critical for isolating intermediates .

Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core confirmed during synthesis?

  • Methodology : Stereochemistry is validated using chiral HPLC, NMR (e.g., coupling constants for axial/equatorial protons), and X-ray crystallography. For example, intermediates like (1S,2S,5S,3R,4R)-configured derivatives are resolved via diastereomeric salt formation or enzymatic resolution . Protecting groups (e.g., tert-butyldiphenylsilyl) are employed to preserve stereochemical fidelity during functionalization .

Q. What analytical techniques are prioritized for characterizing this compound and its intermediates?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies regiochemistry and confirms bicyclic structure (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm).
  • MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 315.42 for intermediates) .
  • XRD : Resolves absolute configuration, as seen in NS3 protease inhibitor studies .
  • IR : Confirms carbonyl stretches (1700–1750 cm⁻¹) for lactam/ester groups .

Advanced Research Questions

Q. How can reaction yields be optimized for azabicyclo[3.1.0]hexane derivatives under scalable conditions?

  • Methodology :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve enantioselectivity and reduce byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetone) enhance coupling efficiency, while DCM/1,4-dioxane mixtures aid in acid-labile deprotections .
  • DOE Approaches : Systematic variation of temperature (-20°C to RT) and stoichiometry (1.2–2.0 eq. reagents) identifies robust conditions .

Q. How can contradictions in reported enantiomeric excess (ee) values for similar bicyclohexane derivatives be resolved?

  • Methodology :

  • Reproducibility Checks : Verify reaction parameters (e.g., catalyst loading, solvent purity) across labs.
  • Advanced Chiral Analysis : Use supercritical fluid chromatography (SFC) or vibrational circular dichroism (VCD) for higher accuracy .
  • Mechanistic Studies : Probe kinetic vs. thermodynamic control in cyclopropanation steps via in-situ FTIR or DFT calculations .

Q. What strategies mitigate challenges in maintaining enantiomeric purity during large-scale synthesis?

  • Methodology :

  • Chiral Auxiliaries : Temporarily introduce groups like tert-butoxycarbonyl (Boc) to stabilize transition states .
  • Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., L-tartaric acid) to isolate desired enantiomers .
  • Continuous Flow Systems : Minimize epimerization by reducing residence time in reactive intermediates .

Data Contradiction Analysis

Q. Why do reported yields for HCl-mediated deprotections vary significantly across studies?

  • Analysis :

  • Concentration Effects : Higher HCl concentrations (4M vs. 2M in dioxane) accelerate CO₂ evolution but may degrade acid-sensitive intermediates .
  • Workup Differences : Repeated DCM evaporations (3× vs. 1×) improve purity but reduce recovery .
  • Recommendation : Standardize protocols using inert atmospheres and low-temperature quenching to balance yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.